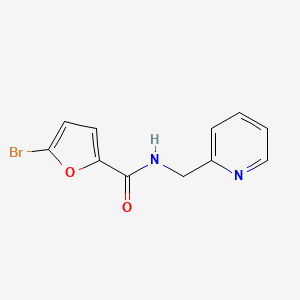![molecular formula C13H7ClN4O3 B5865963 3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5865963.png)
3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a heterocyclic organic molecule that contains a pyridine ring and an oxadiazole ring. The synthesis of this compound is challenging, and it requires specialized knowledge and equipment.
Applications De Recherche Scientifique
3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has potential applications in various scientific research fields. This compound has been studied for its antimicrobial, antifungal, and anti-inflammatory properties. It has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, this compound has been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Mécanisme D'action
The mechanism of action of 3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of enzymes involved in essential cellular processes. For example, this compound has been shown to inhibit the activity of bacterial enoyl-acyl carrier protein reductase, which is involved in bacterial fatty acid biosynthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound has antimicrobial, antifungal, and anti-inflammatory effects. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, this compound has been shown to reduce inflammation in animal models of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include its potential as a fluorescent probe and its antimicrobial and antifungal properties. However, the limitations of using this compound in lab experiments include its complex synthesis method and the potential for toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine. One potential direction is to investigate its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of 3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 2-amino-5-chloropyridine with 4-chloro-2-nitrobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting intermediate is then reacted with hydrazine hydrate and acetic anhydride to form the final product. This synthesis method is complex and requires careful control of reaction conditions to obtain a high yield of the desired product.
Propriétés
IUPAC Name |
5-(4-chloro-2-nitrophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O3/c14-9-3-4-10(11(6-9)18(19)20)13-16-12(17-21-13)8-2-1-5-15-7-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXSCAUZNJMWJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(cyclopropylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5865880.png)
![2-[(2-chlorobenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5865886.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-nitro-2-furamide](/img/structure/B5865895.png)
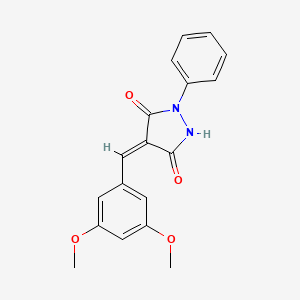
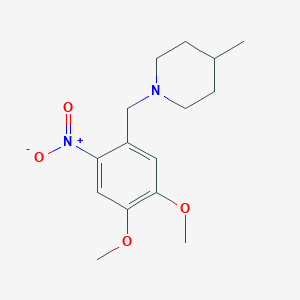
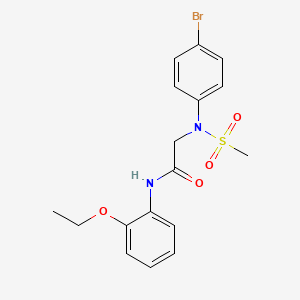
![2-[(4-chlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate](/img/structure/B5865924.png)

![N-({1-[2-(3-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5865944.png)
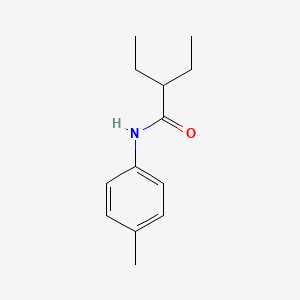
![N'-[(3,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5865979.png)

